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Compound of Interest

Compound Name: MALT1 inhibitor MI-2

Cat. No.: B10761723

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on MI-2, an
irreversible small-molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma
Translocation protein 1 (MALT1). MALT1 is a critical regulator of NF-kB signaling and a key
therapeutic target in certain B-cell ymphomas. This document synthesizes key quantitative
data, details experimental methodologies, and visualizes the underlying biological pathways
and workflows to support further research and development.

Core Mechanism of Action

MI-2 is an irreversible MALT1 inhibitor with a molecular weight of 455.72. It functions by directly
binding to the MALT1 paracaspase, thereby suppressing its proteolytic function. In MALT1-
dependent cancers, such as Activated B-cell like (ABC) subtype of Diffuse Large B-cell
Lymphoma (DLBCL), this inhibition disrupts the constitutively active B-cell receptor (BCR)
signaling pathway that drives oncogenesis. The primary consequence of MI-2-mediated MALT1
inhibition is the suppression of the canonical NF-kB pathway, which is evidenced by reduced
cleavage of MALT1 substrates (e.g., CYLD, BCL10, A20), inhibition of c-REL nuclear
localization, and the downregulation of NF-kB target genes. This cascade of events ultimately
leads to selective growth inhibition and apoptosis in MALT1-dependent tumor cells.

Interestingly, recent studies have uncovered a potential MALT 1-independent mechanism,
suggesting MI-2 can also induce ferroptosis by directly targeting and inhibiting Glutathione
Peroxidase 4 (GPX4). This dual-action potential warrants further investigation.
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Figure 1: Dual mechanism of action for the MALT1 inhibitor MI-2.
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Quantitative Data Summary

The preclinical efficacy of MI-2 has been quantified through various in vitro and in vivo studies.

The data highlights its potency and selectivity for MALT1-dependent cancer cell lines.

This table summarizes the half-maximal inhibitory concentration (IC50) from cell-free enzymatic

assays and the half-maximal growth inhibition (G150) in various DLBCL cell lines.

Parameter Target / Cell Line Value (pM) Reference
MALT1 (cell-free

IC50 5.84
assay)

GI50 HBL-1 (ABC-DLBCL) 0.2

TMD8 (ABC-DLBCL) 0.5

OCI-Ly3 (ABC-

y3 ( 0.4

DLBCL)

OCI-Ly10 (ABC-
0.4

DLBCL)
U2932, HLY-1 (ABC-

Resistance DLBCL, MALT1- Resistant

independent)

Various GCB-DLBCL

Cell Lines

Resistant

The lower GI50 values in cellular assays compared to the cell-free IC50 may be attributable to

the irreversible binding mechanism of MI-2 and its accumulation within cells.

This table outlines the key parameters and outcomes from xenograft studies assessing MI-2's

anti-tumor activity and safety profile in mice.
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Parameter Details Reference

SCID NOD mice with human
ABC-DLBCL (TMDS8, HBL-1) or
GCB-DLBCL (OClI-Ly1)

xenografts.

Animal Model

) 25 mg/kg/day, administered
Dosage Regimen _ _ _
intraperitoneally (i.p.).

Profoundly suppressed tumor
Efficacy growth in TMD8 and HBL-1
(ABC-DLBCL) models.

No effect on tumor growth in
the OCl-Lyl (GCB-DLBCL)
model.

Toxicit Nontoxic to mice at single
OXiCi
y doses up to 350 mg/kg.

No signs of toxicity (lethargy,
weight loss) observed in a 10-

day escalating dose study.

Signaling Pathway Context

MI-2 targets the MALT1 protease, a central component of the CARD11-BCL10-MALT1 (CBM)
signalosome. In ABC-DLBCL, chronic B-cell receptor signaling leads to the formation of the
CBM complex, which recruits downstream effectors to activate the IKK signalosome, ultimately
leading to the activation of NF-kB. MALTL1's proteolytic activity, which cleaves and inactivates
negative regulators of NF-kB like A20 and CYLD, is essential for sustaining this pro-survival
signaling.
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¢ To cite this document: BenchChem. [A Technical Guide to the Preclinical Studies of MALT1
Inhibitor MI-2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10761723#preclinical-studies-of-malt1-inhibitor-mi-2]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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